2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 5-bromo-2-hydroxybenzaldehyde under reflux conditions in ethanol to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal functions.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-2-yl)-3-hydroxychromone
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-2-yl)-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the brominated phenol group and the hydrazide linkage
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-11-5-6-14(22)10(7-11)9-18-21-16(23)8-15-19-12-3-1-2-4-13(12)20-15/h1-7,9,22H,8H2,(H,19,20)(H,21,23)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYWJRGZIEKKO-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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